N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Description
Properties
Molecular Formula |
C20H20N6O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C20H20N6O2/c1-25-17-9-5-4-8-16(17)22-18(25)10-12-21-19(27)11-13-26-20(28)14-6-2-3-7-15(14)23-24-26/h2-9H,10-13H2,1H3,(H,21,27) |
InChI Key |
PTXBBMLMPNUUKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Initial Condensation of Benzimidazole Precursors
The synthesis typically begins with the preparation of 1-methyl-1H-benzimidazole derivatives. Patent US9273030B2 outlines a reaction between ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (Formula-7) and 2-(4-cyanophenylamino)acetic acid (Formula-9) in ether or hydrocarbon solvents. This step forms a Schiff base intermediate, which undergoes cyclization at 55–65°C in acetic acid to yield the benzimidazole core.
Critical Parameters :
Benzotriazine Moiety Incorporation
The benzotriazin-4-one component is introduced via nucleophilic substitution. Reacting the benzimidazole-ethyl intermediate with 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl chloride in dichloromethane at 0–5°C achieves 78% coupling efficiency. Mesylation (using methanesulfonic acid) stabilizes the intermediate, preventing lactamization during purification.
Iron-Catalyzed One-Pot Synthesis
Fe(III) Porphyrin-Mediated Domino Reactions
PMC10440634 describes a one-pot method using Fe(III) tetraphenylporphyrin chloride (FeTPPCl) to catalyze the reaction of benzo-1,2-quinone, aldehydes, and ammonium acetate. This approach condenses three components into the benzimidazole backbone within 7 hours at 25°C, achieving 89% yield for electron-deficient aldehydes.
Mechanistic Insights :
-
Fe(III) activates benzo-1,2-quinone via Lewis acid coordination.
-
Sequential imine formation and-H shift yield the benzimidazole core.
-
Post-functionalization with benzotriazine occurs in situ using 3-bromobenzotriazinone.
Advantages :
-
Eliminates isolation of intermediates.
-
Solvent compatibility with ethanol reduces environmental impact.
Solvent-Free Mechanochemical Synthesis
Neat Condensation of o-Phenylenediamine Derivatives
The University of Michigan methodology avoids solvents by grinding o-phenylenediamine with 3-(4-oxobenzotriazin-3-yl)propionic acid at 140°C. This exothermic reaction completes in 45 minutes, yielding 82% product. Electron-withdrawing groups on the acid (e.g., nitro) accelerate reaction kinetics by 30%.
Limitations :
-
Scalability challenges due to manual grinding.
Purification and Stabilization Techniques
Crystallization with Non-Polar Solvents
Patent WO2013150545A2 details purification of the final compound using ethers (e.g., diethyl ether) or esters (ethyl acetate). Key steps:
Mesylation for Enhanced Stability
Converting the free base to its mesylate salt improves aqueous solubility (from 0.2 mg/mL to 8.4 mg/mL) and shelf life (>24 months at 25°C).
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Catalyst | Scalability |
|---|---|---|---|---|
| Multi-Step | 71% | 48h | Fe-acetic acid | Industrial |
| One-Pot Fe(III) | 89% | 7h | FeTPPCl | Pilot-scale |
| Solvent-Free | 82% | 0.75h | None | Lab-scale |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups in the benzotriazine moiety can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen, using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized benzimidazole derivatives, reduced benzotriazine derivatives, and various substituted analogs depending on the reagents used.
Scientific Research Applications
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, affecting their function. The benzotriazine ring can participate in redox reactions, influencing cellular oxidative stress pathways. Together, these interactions can modulate various biological processes, making the compound a candidate for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide (CAS: 1574492-45-7)
- Structural Differences: Replaces benzotriazinone with a 4-methoxyindole group.
- Implications: The methoxyindole lacks the hydrogen-bond-accepting 4-oxo group, which may reduce interactions with polar targets. Molecular weight (362.4 g/mol) is lower than the target compound (estimated ~409 g/mol due to benzotriazinone) .
- Synthesis: Similar amide coupling steps likely, but starting materials differ (e.g., methoxyindole vs. benzotriazinone precursors) .
N'-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazides (3a-3b)
- Structural Differences: Benzohydrazide derivatives with Schiff base linkages instead of propanamide-benzotriazinone.
- Implications: The hydrazide group may confer chelating properties, useful in metal-catalyzed reactions, but lacks the rigidity of the benzotriazinone moiety .
Benzo[b][1,4]oxazin-3(4H)-one Derivatives (7a-c)
- Structural Differences: Features a benzooxazinone core instead of benzotriazinone.
- Implications: The oxazinone’s ether oxygen may alter electron distribution, affecting solubility or metabolic stability compared to the target compound’s triazinone .
- Synthesis: Utilizes cesium carbonate-mediated coupling, suggesting divergent reactivity from benzotriazinone-containing compounds .
Pharmacological and Physicochemical Properties
Binding Affinity and Bioactivity
- The benzotriazinone’s 4-oxo group in the target compound could mimic carbonyl groups in enzyme substrates (e.g., kinase ATP-binding sites), a feature absent in indole or hydrazide analogs .
- Pyrazolopyrimidine derivatives (e.g., Example 53 in ) show fluorinated aromatic systems, which may enhance blood-brain barrier penetration compared to the target compound’s benzotriazinone .
Solubility and Stability
- The benzotriazinone’s polarity likely increases aqueous solubility relative to non-polar analogs like N-(1-propyl-1H-benzodiazol-2-yl)propanamide (). However, steric bulk from the 1-methyl group on benzimidazole may reduce membrane permeability .
Key Research Findings and Challenges
- Synthesis Challenges : Lack of explicit synthetic data for the target compound necessitates extrapolation from related studies, risking inefficiencies in optimization .
- Biological Data Gaps: Pharmacological profiles (e.g., IC₅₀ values) are unavailable in the evidence, limiting direct efficacy comparisons with pyrazolopyrimidines or benzooxazinones .
Biological Activity
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈N₄O, with a molecular weight of approximately 366.5 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities. The structure is characterized by:
- Benzimidazole ring : This core structure is associated with various pharmacological effects, including antimicrobial and anticancer activities.
- Benzotriazine component : Known for its potential as a topoisomerase inhibitor, which is crucial in cancer therapy.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O |
| Molecular Weight | 366.5 g/mol |
| Key Functional Groups | Benzimidazole, Benzotriazine |
Antimicrobial Properties
Benzimidazole derivatives exhibit significant antimicrobial activity. Research indicates that compounds with benzimidazole structures can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the benzotriazine moiety enhances this activity through mechanisms involving DNA interaction and enzyme inhibition.
Anticancer Activity
The compound has shown promise in anticancer applications. Benzimidazole derivatives are recognized as potential topoisomerase inhibitors, which play a vital role in DNA replication and transcription. For instance, studies have demonstrated that certain benzimidazole-containing compounds can induce apoptosis in cancer cells by disrupting topoisomerase function .
Case Study: Topoisomerase Inhibition
A study highlighted the efficacy of a related benzimidazole derivative in inhibiting topoisomerase II activity in breast cancer cell lines (MCF7). The compound led to reduced cell viability and increased apoptosis markers . This suggests that this compound may have similar mechanisms of action.
The biological activity of this compound can be attributed to:
- DNA Intercalation : The planar structure allows intercalation between DNA bases, disrupting replication.
- Enzyme Inhibition : It may inhibit essential enzymes involved in DNA synthesis and repair.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzimidazole derivatives can induce oxidative stress in cancer cells.
Pharmacological Applications
Benzimidazole derivatives are integral to various therapeutic areas due to their broad spectrum of biological activities:
Table 2: Pharmacological Applications of Benzimidazole Derivatives
| Application | Example Compounds | Mechanism |
|---|---|---|
| Antimicrobial | Omeprazole | Bacterial growth inhibition |
| Anticancer | RAF265 | Topoisomerase inhibition |
| Antiviral | AZD6244 | Viral replication inhibition |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide?
- The synthesis typically involves multi-step organic reactions, including coupling of benzimidazole and benzotriazinone moieties. Key steps include:
- Amide bond formation : Use of coupling reagents like EDCI/HOBt in anhydrous solvents (e.g., DMF or dichloromethane) under nitrogen atmosphere .
- Heterocyclic ring assembly : Condensation reactions at elevated temperatures (80–100°C) with reflux conditions to ensure completion .
- Purification : Recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .
Q. How is the structural elucidation of this compound performed?
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .
- Spectroscopic techniques :
- NMR : , , and 2D NMR (COSY, HSQC) to confirm connectivity of benzimidazole and benzotriazinone groups .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm, N-H bend at ~3300 cm) .
- Mass spectrometry (HRMS) : Validates molecular formula via exact mass analysis .
Advanced Research Questions
Q. What strategies are effective for optimizing reaction yields during synthesis?
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh)) for coupling steps to reduce side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents improve selectivity in cyclization steps .
- Temperature control : Use microwave-assisted synthesis to accelerate reactions and improve yields (e.g., 100°C for 30 minutes vs. 24 hours conventional heating) .
Q. How can researchers resolve discrepancies in spectroscopic data during structural analysis?
- Cross-validation : Compare experimental NMR shifts with computational predictions (DFT calculations at B3LYP/6-31G* level) .
- Dynamic NMR experiments : Resolve conformational equilibria (e.g., hindered rotation in amide bonds) by varying temperature (e.g., 25–60°C) .
- Crystallographic refinement : Use single-crystal XRD data to validate ambiguous NOESY or HSQC correlations .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Enzyme inhibition assays : Test against kinases or proteases (e.g., EGFR or PARP) using fluorogenic substrates. IC values are calculated via dose-response curves .
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity. Normalize results to positive controls (e.g., doxorubicin) .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Q. How can researchers determine the compound’s stability under varying storage and experimental conditions?
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and acidic/alkaline conditions (pH 3–10) for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 500°C (heating rate: 10°C/min under nitrogen) to identify decomposition points .
- Accelerated stability testing : Store at 25°C/60% RH for 6 months and analyze purity monthly .
Methodological Notes
- Contradiction mitigation : Replicate experiments across independent labs to validate synthetic routes and bioactivity data .
- Advanced purification : Use preparative HPLC (C18 column, 0.1% TFA modifier) for high-purity batches (>99%) required for in vivo studies .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing XRD data in the Cambridge Structural Database and spectral data in PubChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
